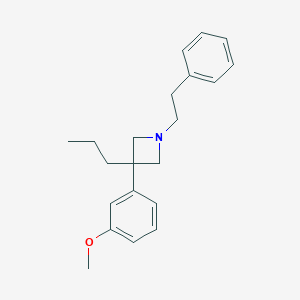
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is a complex organic compound that belongs to the azetidine class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(m-methoxyphenyl)acetonitrile with phenethylamine and propylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
- AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL-
- AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-
Uniqueness
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
19832-38-3 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine |
InChI |
InChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3 |
Clave InChI |
BICVFWDMKCHFOM-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
SMILES canónico |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Key on ui other cas no. |
19832-38-3 |
Sinónimos |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















